1-chloro-4-(difluoromethoxy)-2-methylbenzene
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Overview
Description
1-Chloro-4-(difluoromethoxy)-2-methylbenzene is an organic compound with the molecular formula C8H8ClF2O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a difluoromethoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(difluoromethoxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting with 1-chloro-2-methyl-4-nitrobenzene, the nitro group can be replaced by a difluoromethoxy group using a nucleophilic substitution reaction. The reaction typically requires a strong base such as sodium hydride (NaH) and a difluoromethylating agent like difluoromethyl ether under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(difluoromethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The difluoromethoxy group can be reduced under specific conditions to yield different fluorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), difluoromethyl ether, and suitable solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Fluorinated benzene derivatives.
Scientific Research Applications
1-Chloro-4-(difluoromethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those involving fluorinated compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-4-(difluoromethoxy)-2-methylbenzene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with enzymes or receptors to exert its effects. The chlorine atom and methyl group also contribute to the compound’s reactivity and stability .
Comparison with Similar Compounds
1-Chloro-4-(difluoromethoxy)-2-methylbenzene can be compared with other similar compounds such as:
1-Chloro-4-(difluoromethoxy)-2-fluorobenzene: Similar structure but with a fluorine atom instead of a methyl group, which can alter its reactivity and applications.
1-Chloro-4-(trifluoromethoxy)-2-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
380348-24-3 |
---|---|
Molecular Formula |
C8H7ClF2O |
Molecular Weight |
192.6 |
Purity |
95 |
Origin of Product |
United States |
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